8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with benzyl bromide under basic conditions, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound is known to interact with pathways involving mitogen-activated protein kinases (MAPKs) and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable biological activities.
Uniqueness
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs .
Biological Activity
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O, with a molecular weight of approximately 333.37 g/mol. The structure features an imidazo[1,2-a]pyridine core substituted with a benzyloxy group and a phenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the imidazo[1,2-a]pyridine scaffold through cyclization reactions. A common method includes the reaction of appropriate precursors under acidic or basic conditions to yield the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 5.6 | Induction of apoptosis via caspase activation |
HepG2 (Liver) | 7.4 | Cell cycle arrest and apoptosis |
RPMI-8226 (Leukemia) | 4.9 | Inhibition of proliferation |
These findings suggest that the compound may act as a potent anticancer agent through mechanisms involving apoptosis and cell cycle modulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
The compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent.
Case Studies
A recent study evaluated the efficacy of this compound in vivo using animal models. The results indicated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer:
"Treatment with this compound resulted in a statistically significant decrease in tumor volume compared to control groups" .
Properties
CAS No. |
823806-53-7 |
---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17N3O/c1-3-8-16(9-4-1)15-24-18-12-7-13-23-19(14-21-20(18)23)22-17-10-5-2-6-11-17/h1-14,22H,15H2 |
InChI Key |
PVZQCLWNEOEXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.